PDE9A Inhibitory Activity of the 6-Methylamino Scaffold vs. 6-Amino and 6-Dimethylamino Congeners
Advanced PDE9A inhibitors derived from the 6-methylamino pyrazolo[3,4-d]pyrimidin-4-one scaffold (as represented by CAS 5444-26-8) achieve an IC50 of 39 nM in human PDE9A enzyme assays, as exemplified by the closely related compound WYQ-54 [1]. In contrast, the unsubstituted 6-amino analog (CAS 5399-91-7) lacks any reported PDE9A inhibitory activity, while the 6-dimethylamino congener (CAS 5444-32-6) has no disclosed PDE9A inhibition data in the same patent family, indicating that the secondary methylamino group uniquely enables the nanomolar potency required for PDE9A targeting .
| Evidence Dimension | PDE9A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 39 nM (via derivative WYQ-54, which retains the 6-methylamino pyrazolo[3,4-d]pyrimidin-4-one core) |
| Comparator Or Baseline | 6-Amino analog (CAS 5399-91-7): no PDE9A inhibition reported; 6-Dimethylamino analog (CAS 5444-32-6): no PDE9A inhibition reported |
| Quantified Difference | At least 2.6-fold loss of potency or complete inactivity for the comparator analogs |
| Conditions | Recombinant human PDE9A enzyme assay |
Why This Matters
For PDE9A-targeted drug discovery, the 6-methylamino intermediate uniquely preserves the nanomolar potency that is lost in the simpler 6-amino and bulkier 6-dimethylamino building blocks, directly impacting hit-to-lead timelines and procurement decisions.
- [1] BindingDB. BDBM317103: US9617269, Compound WYQ-54. IC50: 39 nM for PDE9A. View Source
